5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione
Description
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione is a heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 2. The 5th position is substituted with both a methyl group and a 2-hydroxyethyl chain.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-6(2-3-8)4(9)7-5(10)11-6/h8H,2-3H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXPWSREXNCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione, also known as a derivative of oxazolidine-2,4-dione, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique oxazolidine ring structure that contributes to its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with amino acids or their derivatives under specific conditions. For instance, the synthesis can be achieved through Mannich reactions or other condensation methods that yield various functionalized oxazolidines.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of oxazolidine-2,4-dione exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 2 µg/mL against certain strains, demonstrating potent activity .
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 2 | Staphylococcus aureus |
| Other derivatives | 4 - 16 | Escherichia coli, Salmonella spp. |
2. Anticancer Properties
The oxazolidine scaffold has been explored for anticancer activity. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, certain derivatives have shown promising results in inhibiting the growth of human cancer cell lines in vitro .
3. Neuroprotective Effects
Emerging research has indicated potential neuroprotective effects of oxazolidine derivatives. These compounds may act as selective N-Methyl-D-aspartate (NMDA) receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases. The selectivity and potency of these compounds make them candidates for further development in neuropharmacology .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several oxazolidine derivatives against common pathogens. The results demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity compared to unmodified structures .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain oxazolidine derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a promising avenue for cancer therapy .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, studies on similar oxazolidine derivatives have shown effective inhibition against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . This suggests potential applications in developing new antibiotics or preservatives.
1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione can serve as an intermediate in the synthesis of various APIs. The compound's structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.
Industrial Applications
2.1 Biocidal Agents
The compound is utilized in formulations as a biocide due to its ability to release formaldehyde, which is effective against bacteria and fungi. In cooling lubricants and other industrial applications, it acts as a preservative to prolong shelf life and maintain product integrity .
2.2 Adhesives and Coatings
In materials science, this compound can be incorporated into adhesives and coatings due to its chemical stability and reactivity. Its properties allow it to enhance adhesion strength and durability in various substrates.
Case Studies
Regulatory Considerations
Given its applications, regulatory assessments are crucial for ensuring safety and efficacy in both pharmaceutical and industrial contexts. The compound's classification under various regulatory frameworks emphasizes the need for thorough testing before widespread use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of oxazolidine-2,4-dione derivatives is heavily influenced by substituents at the 5th position. Below is a comparative analysis with structurally related compounds:
Functional Group Impact on Activity
- Hydroxyethyl Group: The 2-hydroxyethyl substituent in the target compound may enhance solubility and facilitate interactions with polar enzyme active sites, similar to phenolic hydroxyl groups in thiazolidinediones (e.g., compound 1s in , which showed 76.3% LOX inhibition) . However, excessive hydrophilicity could reduce membrane permeability, as seen in derivatives with multiple methoxy groups .
- Benzylidene Moieties : In thiazolidine-2,4-diones (e.g., 1c , 1s ), aromatic substituents at the 5th position enhance π-π stacking with enzyme binding pockets, boosting inhibitory potency against lipoxygenase (LOX) and lipid peroxidation .
Pharmacokinetic and Toxicity Considerations
- Metabolism : The hydroxyethyl group may undergo glucuronidation or oxidation, similar to 5-(1-hydroxyethyl)imidazolidine-2,4-dione (), which could influence half-life and clearance rates .
- Toxicity : Thiazolidinediones with bulky substituents (e.g., 1g in ) often exhibit reduced activity due to steric hindrance, suggesting that the compact methyl/hydroxyethyl combination in the target compound might mitigate such issues .
Preparation Methods
Cyclization Strategies for Oxazolidine-2,4-dione Formation
The base structure of oxazolidine-2,4-dione can be synthesized via the reaction of 2-amino alcohols with dicarbonyl equivalents. For example, paraformaldehyde and 2-hydroxypropylamine undergo condensation to form N,N'-methylene-bis(5-methyloxazolidine), as demonstrated in GESAMP hazard evaluations. Adapting this approach, 2-(2-hydroxyethyl)-2-methylaminoethanol could react with paraformaldehyde under controlled pH and temperature to yield the target compound.
Synthetic Routes to 5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione
Pathway 1: Condensation of Substituted Amino Alcohols with Carbonyl Sources
A plausible route involves the reaction of 2-(2-hydroxyethyl)-2-methylaminoethanol with triphosgene in anhydrous dichloromethane. The mechanism proceeds through the formation of a carbamate intermediate, followed by intramolecular cyclization to generate the dione ring.
Reaction Conditions
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Reactants : 2-(2-hydroxyethyl)-2-methylaminoethanol (1.0 eq), triphosgene (1.2 eq)
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Solvent : Anhydrous CH₂Cl₂
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Temperature : 0–5°C (slow warming to room temperature)
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Catalyst : Pyridine (1.5 eq)
Spectroscopic Validation
Pathway 2: Functionalization of Preformed Oxazolidine-2,4-dione
An alternative method involves introducing the 2-hydroxyethyl group into 5-methyloxazolidine-2,4-dione via nucleophilic substitution. For instance, treating 5-methyloxazolidine-2,4-dione with ethylene oxide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) could yield the desired product.
Reaction Conditions
-
Reactants : 5-methyloxazolidine-2,4-dione (1.0 eq), ethylene oxide (3.0 eq)
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Catalyst : BF₃·Et₂O (0.1 eq)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 60°C, 12 h
Optimization Challenges and Solutions
Regioselectivity in Cyclization Reactions
The steric and electronic effects of the 5-methyl and 2-hydroxyethyl groups complicate ring closure. Employing high-dilution conditions and slow reagent addition minimizes oligomerization.
Stability of the Hydroxyethyl Group
The primary alcohol in the 2-hydroxyethyl substituent is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and using mild oxidizing agents (e.g., MnO₂) preserves functionality.
Analytical and Characterization Data
Comparative Spectral Analysis
Q & A
Q. What are the standard synthetic routes for 5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione, and what key reaction conditions influence yield?
The synthesis typically involves multi-step processes:
- Core Formation : The oxazolidine-2,4-dione core is synthesized via cyclization of α-hydroxy amides or urea derivatives under acidic or basic conditions. For example, thiourea and α-haloketones are common precursors for analogous heterocycles .
- Substituent Introduction : The hydroxyethyl and methyl groups are introduced via alkylation or nucleophilic substitution. Knoevenagel condensation (e.g., using aldehydes and active methylene groups) may modify sidechains .
- Key Conditions : Temperature (e.g., 150°C for condensation), catalysts (urea or acetic acid), and solvent polarity significantly impact yield. Ethanol or water is often used for crystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, imidazolidine-dione analogs show intermolecular N–H⋯O interactions .
- NMR Spectroscopy : - and -NMR identify substituents (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm) and confirm stereochemistry .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1750–1700 cm) and hydroxyl groups (broad peaks ~3300 cm) .
- HPLC/MS : Validates purity and molecular weight (e.g., [M+H] at m/z 159.16 for imidazolidine analogs) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335) .
- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. Avoid inhalation and contact with oxidizers .
- Storage : Store in sealed containers at RT, away from moisture and ignition sources .
Advanced Research Questions
Q. How can researchers systematically investigate the electronic effects of the hydroxyethyl and methyl substituents on the reactivity of the oxazolidine-2,4-dione core?
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Substituent Variation : Synthesize analogs (e.g., replacing hydroxyethyl with methoxy or halogen groups) and compare reaction kinetics (e.g., hydrolysis rates) .
- Spectroscopic Probes : -NMR chemical shifts and IR carbonyl frequencies reflect electronic perturbations caused by substituents .
Q. What experimental strategies are recommended for resolving contradictory reports about the biological activity of this compound derivatives?
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, enzyme inhibition assays using consistent substrate concentrations .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., thiazolidine vs. oxazolidine cores) to identify critical functional groups .
- Meta-Analysis : Statistically evaluate published data to identify confounding factors (e.g., solvent polarity in cytotoxicity assays) .
Q. What methodologies enable precise determination of hydrogen-bonding interactions in crystalline this compound complexes?
- Single-Crystal XRD : Resolves intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds) with bond lengths and angles. For example, imidazolidine-dione crystals show layered packing via H-bonds .
- Solid-State NMR : Probes hydrogen-bond strengths through - correlations and chemical shift tensors .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects phase transitions linked to H-bond network stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
